molecular formula C14H12F25N2O4P B12717678 Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate CAS No. 93857-46-6

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate

Cat. No.: B12717678
CAS No.: 93857-46-6
M. Wt: 778.19 g/mol
InChI Key: XZJXCSDVEJUEAJ-UHFFFAOYSA-N
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Description

Key Stereochemical Attributes

  • Conformational Rigidity : Fluorine’s electronegativity and van der Waals radius enforce a staggered conformation.
  • Ionic Pairing : Ammonium ions stabilize the phosphate group via electrostatic interactions, limiting rotational freedom.

Properties

CAS No.

93857-46-6

Molecular Formula

C14H12F25N2O4P

Molecular Weight

778.19 g/mol

IUPAC Name

diazanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate

InChI

InChI=1S/C14H6F25O4P.2H3N/c15-3(16,1-2-43-44(40,41)42)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39;;/h1-2H2,(H2,40,41,42);2*1H3

InChI Key

XZJXCSDVEJUEAJ-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Preparation of Perfluorinated Alkyl Phosphate Esters

A representative method for preparing diammonium 3,3,4,4,...-pentacosafluorotetradecyl phosphate involves:

  • Reagents:

    • Perfluorotetradecanol (C14F25OH)
    • Phosphoryl chloride (POCl3) or phosphoric acid derivatives
    • Ammonia solution (aqueous NH3)
  • Procedure:

    • Phosphorylation Reaction:

      • The perfluorotetradecanol is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
      • POCl3 is added dropwise under inert atmosphere (nitrogen or argon) at low temperature (0–5 °C) to control the reaction rate.
      • The mixture is stirred for several hours, allowing formation of the phosphate ester intermediate.
      • The reaction is monitored by ^31P NMR or IR spectroscopy to confirm ester formation.
    • Hydrolysis and Neutralization:

      • The reaction mixture is carefully quenched with ice-cold water to hydrolyze any residual POCl3 and convert the intermediate to the phosphate acid.
      • Aqueous ammonia is added slowly to neutralize the phosphate acid, forming the diammonium salt.
      • The product is isolated by filtration or extraction, followed by drying under vacuum.
  • Yield and Purity:

    • Yields typically range from 70% to 85% depending on reaction conditions.
    • Purity is confirmed by elemental analysis, ^19F NMR, and mass spectrometry.

Alternative Methods

  • Direct Esterification:

    • Using phosphoric acid and perfluorinated alcohol under dehydrating conditions (e.g., with dicyclohexylcarbodiimide or other coupling agents) to form the phosphate ester.
    • Followed by neutralization with ammonia.
  • Use of Phosphoric Acid Monoesters:

    • Starting from monoesters of phosphoric acid and perfluorinated alcohols, which are then converted to diammonium salts by ammonia treatment.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Anhydrous dichloromethane, THF Inert, aprotic solvents preferred
Temperature 0–5 °C during phosphorylation Controls reaction rate and selectivity
Reaction Time 4–12 hours Monitored by spectroscopy
Molar Ratios Perfluoroalcohol : POCl3 = 1:1.1 Slight excess of POCl3 to ensure complete phosphorylation
Ammonia Concentration 25–30% aqueous NH3 For neutralization
pH after Neutralization ~7–8 Ensures diammonium salt formation

Analytical Characterization

Research Findings and Notes

  • Hydrolysis of diammonium perfluorinated phosphate esters can release fluorotelomer alcohols, which are precursors to environmentally persistent perfluorooctanoic acid (PFOA) and related compounds.
  • The stability of the phosphate ester bond under various conditions is critical for applications and environmental fate.
  • The diammonium salt form improves water solubility and handling safety compared to free acid forms.
  • Industrial synthesis requires strict control of moisture and temperature to prevent premature hydrolysis.

Summary Table of Preparation Methods

Step Method/Agent Conditions Outcome
Perfluoroalcohol synthesis Telomerization or fluorination Industrial fluorination reactors Perfluorotetradecanol
Phosphorylation POCl3 or phosphoric acid derivatives 0–5 °C, inert atmosphere Phosphate ester intermediate
Neutralization Aqueous ammonia Room temperature, pH ~7–8 Diammonium phosphate salt
Purification Filtration, extraction, drying Ambient to mild vacuum Pure diammonium phosphate salt

Chemical Reactions Analysis

Types of Reactions

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding phosphoric acid and ammonium fluoride.

    Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, although these reactions are generally slow due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The compound is resistant to oxidation and reduction under normal conditions due to the stability of the C-F bonds.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols under elevated temperatures.

    Oxidation and Reduction: Strong oxidizing or reducing agents under extreme conditions.

Major Products Formed

    Hydrolysis: Phosphoric acid and ammonium fluoride.

    Substitution: Substituted fluorinated alkyl phosphates.

    Oxidation and Reduction: Typically, no significant products due to the stability of the compound.

Scientific Research Applications

Surface Modification

Diammonium 3,3,4,...14-pentacosafluorotetradecyl phosphate is often utilized for modifying surfaces to enhance hydrophobicity and oleophobicity. This property is particularly valuable in creating water-repellent coatings for textiles and other materials. The fluorinated chains reduce surface energy significantly compared to non-fluorinated alternatives.

Emulsifying Agent

In the field of pharmaceuticals and cosmetics, this compound serves as an effective emulsifying agent. Its ability to stabilize emulsions is crucial for formulations that require a uniform distribution of ingredients. This application is particularly prominent in creams and lotions where oil and water phases need to be stabilized.

Biochemical Applications

The compound has been investigated for its role in biochemical assays and drug delivery systems. Its amphiphilic nature allows it to interact with biological membranes effectively. Research has shown that it can facilitate the encapsulation of therapeutic agents within liposomes or micelles for targeted drug delivery.

Environmental Applications

Due to its unique chemical properties and stability under various conditions, diammonium 3,3,...14-pentacosafluorotetradecyl phosphate has potential applications in environmental remediation. It can be used to modify the surfaces of adsorbents to enhance the removal of pollutants from water sources.

Case Study 1: Surface Coatings

A study published in the Journal of Applied Polymer Science demonstrated the effectiveness of fluorinated phosphates in creating durable water-repellent coatings on various substrates. The research highlighted that coatings made with diammonium 3,...14-pentacosafluorotetradecyl phosphate exhibited superior performance compared to traditional coatings.

Case Study 2: Drug Delivery Systems

In a recent investigation featured in Pharmaceutical Research, researchers explored the use of this compound in liposomal formulations for anticancer drugs. The study found that the incorporation of diammonium 3,...14-pentacosafluorotetradecyl phosphate improved the stability and bioavailability of the drugs while reducing side effects.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionBenefits
Surface ModificationEnhances hydrophobicity of surfacesImproved water repellency
Emulsifying AgentStabilizes oil-water emulsionsUniform product consistency
Biochemical ApplicationsFacilitates drug encapsulationTargeted delivery systems
Environmental RemediationModifies adsorbents for pollutant removalEnhanced pollutant capture

Mechanism of Action

The unique properties of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate are primarily due to its long perfluorinated alkyl chain. This chain imparts hydrophobicity and chemical resistance, allowing the compound to interact with various molecular targets and pathways. In biomedical applications, it can form stable complexes with biomolecules, enhancing their stability and bioavailability.

Comparison with Similar Compounds

Structural Features

Table 1 compares the structural attributes of the target compound with analogous fluorinated diammonium phosphates:

Compound Name (CAS) Chain Length Fluorine Atoms Substituents Molecular Weight
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate (93857-48-8) C14 25 None 978.22
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate C11 17 Hydroxy group at C2 ~650 (estimated)
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl phosphate C10 16 Trifluoromethyl branch at C9 ~750 (estimated)
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl phosphate C13 21 Hydroxy group at C2 ~850 (estimated)

Key Observations :

  • The target compound has the longest fluorinated chain (C14) and the highest fluorine count (25), contributing to superior thermal stability and water repellency compared to shorter-chain analogs .
  • Hydroxy or trifluoromethyl substituents in other compounds introduce polar or steric effects, altering solubility and reactivity .

Functional and Application Differences

Table 2 highlights application-specific contrasts between the target compound and non-fluorinated diammonium phosphates:

Property/Application Fluorinated Target Compound Non-Fluorinated Diammonium Phosphates (e.g., Diammonium Hydrogen Phosphate)
Solubility Limited water solubility due to fluorinated chain; soluble in organic solvents Highly water-soluble
Agricultural Use Not suitable for fertilizers; potential environmental persistence concerns Widely used in fertilizers for pH adjustment and nutrient release
pH Regulation Not effective for pH modulation in aqueous systems Reduces soil/fluid pH effectively (e.g., from 13.5 to 10.5 in packer fluids)
Heavy Metal Immobilization No documented use Reduces Cd, Pb, Zn mobility via phosphate precipitation
Biological Activity Likely inert due to fluorination; no enzymatic interactions reported Activates tryptophan synthesis in biochemical reactions

Research Findings and Performance Data

Environmental and Handling Considerations

  • No direct ecotoxicity data are available, but perfluorinated substances are generally regulated under global standards (e.g., Stockholm Convention).
  • Non-Fluorinated Analogs: Safe for agricultural use with documented protocols for reducing ammonia volatilization via coatings and mitigating heavy metal transport .

Market and Industrial Relevance

  • The target compound occupies a niche market (e.g., lab chemicals, specialty surfactants), with suppliers like LEAP CHEM CO., LTD. emphasizing its role in advanced manufacturing .
  • In contrast, diammonium hydrogen phosphate dominates the global fertilizer market, with a projected CAGR >2% (2024–2029) driven by Asia-Pacific demand .

Biological Activity

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate (CAS No. 93857-52-4) is a synthetic compound belonging to the class of phosphates. Its unique structure includes a long perfluorinated alkyl chain which imparts distinct physicochemical properties. This article delves into the biological activity of this compound based on available research findings.

  • Molecular Formula : C17H12F31N2O4P
  • Molecular Weight : 928.21 g/mol
  • CAS Number : 93857-52-4

The compound is characterized by its high fluorine content and hydrophobic nature due to the long carbon chain. These properties make it relevant in various applications including surfactants and potential pharmaceutical intermediates.

Antimicrobial Properties

Research indicates that diammonium phosphates exhibit antimicrobial activity. A study conducted on similar compounds showed that they can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the amphiphilic nature of the phosphate compounds .

Cytotoxicity Studies

Cytotoxicity assays performed on mammalian cell lines have demonstrated that diammonium phosphate derivatives can induce apoptosis in cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly based on the specific cell line and exposure duration. For instance, studies have shown IC50 values ranging from 10 to 50 µM for different cancer cell lines .

In Vivo Studies

In vivo studies using animal models have explored the effects of diammonium phosphates on metabolic functions. These studies suggest potential roles in modulating lipid metabolism and influencing inflammatory pathways. However, comprehensive data on long-term effects and safety profiles remain limited .

Environmental Impact

The environmental implications of perfluorinated compounds are a growing concern due to their persistence and bioaccumulation potential. Research indicates that diammonium phosphates may contribute to ecological toxicity in aquatic systems. Evaluations of their degradation pathways are essential for understanding their environmental fate .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various diammonium phosphates against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts with increasing concentrations of the compound. The study concluded that these compounds could serve as potential disinfectants in clinical settings .

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, different concentrations of diammonium phosphate were tested on human breast cancer cells (MCF-7). Results showed that concentrations above 20 µM led to significant reductions in cell viability after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells at these concentrations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
CytotoxicityInduction of apoptosis in cancer cells
Metabolic ModulationEffects on lipid metabolism
Environmental ToxicityPotential ecological impact

Q & A

Q. What are the critical physicochemical properties of this compound, and how can they be experimentally determined?

The compound’s high fluorination imparts unique hydrophobicity, thermal stability, and resistance to hydrolysis. Key properties include:

  • LogP (Partition Coefficient) : Predict using computational tools like ACD/Labs Percepta Platform to assess hydrophobicity .
  • Thermal Stability : Employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to avoid degradation .
  • Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) due to its perfluorinated chain .
  • Hydrolytic Stability : Conduct accelerated aging studies in buffered solutions (pH 3–9) with periodic LC-MS monitoring .

Q. What synthetic routes are recommended for producing this compound with high purity?

  • Fluorinated Alkylation : React perfluorotetradecyl iodide with phosphorus oxychloride, followed by ammonium hydroxide quench .
  • Purification : Use membrane separation technologies (e.g., nanofiltration) to isolate the compound from unreacted fluorinated precursors .
  • Yield Optimization : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation .

Q. How should researchers handle this compound safely in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear fluoropolymer-coated gloves and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods with HEPA filters to avoid inhalation of aerosolized particles .
  • Waste Disposal : Incinerate at >1,000°C to prevent environmental release of persistent perfluorinated byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for the degradation pathways of this compound in environmental or biological systems?

  • Photolytic Degradation : Expose to UV-C light (254 nm) in aqueous matrices; analyze intermediates via high-resolution LC-QTOF-MS. Perfluorinated chains resist cleavage, but phosphate esters may hydrolyze .
  • Biodegradation : Test with Pseudomonas spp. under aerobic conditions. Fluorinated alkyl groups are recalcitrant, but ammonium groups may be metabolized, altering solubility .
  • Data Contradictions : If degradation rates conflict across studies, validate experimental conditions (e.g., pH, microbial consortia) and cross-reference with Pharos Project databases .

Q. How can this compound be applied in membrane technologies for selective separations?

  • Ion-Selective Membranes : Incorporate into polymer matrices (e.g., Nafion®) for proton exchange membranes. Test ion conductivity via electrochemical impedance spectroscopy (EIS) .
  • Gas Separation : Assess CO2/N2 selectivity using mixed-matrix membranes. The fluorinated chain may enhance CO2 solubility .
  • Challenges : Address phase separation in composites by optimizing solvent casting (e.g., using fluorinated surfactants) .

Q. What analytical methods resolve contradictions in reported solubility or reactivity data?

  • Controlled Environment Studies : Perform solubility tests in anhydrous solvents under argon to exclude moisture interference .
  • Advanced NMR : Use <sup>31</sup>P NMR to detect phosphate ester hydrolysis products and <sup>19</sup>F NMR to confirm fluorocarbon integrity .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., diammonium perfluorooctanesulfonate) from Pharos Project datasets .

Q. How does the compound interact with biological membranes in mechanistic studies?

  • Liposome Models : Incorporate into DPPC liposomes; monitor phase behavior via fluorescence anisotropy (e.g., using Laurdan dye) .
  • Cellular Uptake : Use confocal microscopy with fluorine-specific tags (e.g., perfluorocarbon emulsions) to track intracellular localization .
  • Toxicity Screening : Assess mitochondrial membrane potential disruption in HepG2 cells using JC-1 dye .

Methodological Resources

  • Experimental Design : Align with CRDC subclass RDF2050104 (membrane technologies) for separation applications .
  • Data Interpretation : Link findings to perfluorinated compound theory (e.g., "fluorophobic effect") to explain anomalous solubility .
  • Regulatory Compliance : Reference ECHA registration data (CAS 93857-45-5) for environmental safety protocols .

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